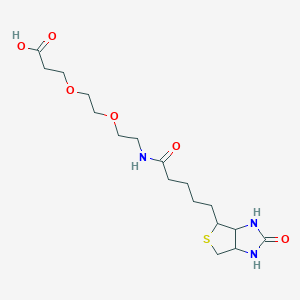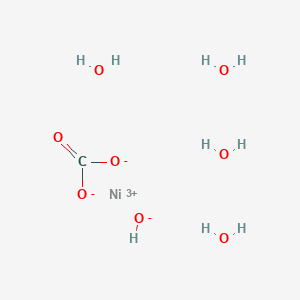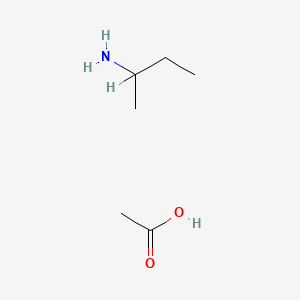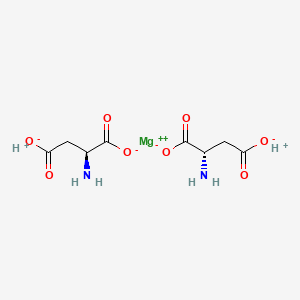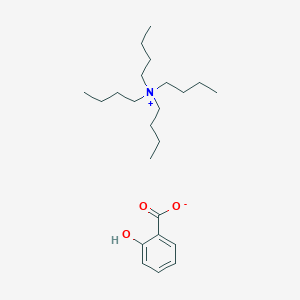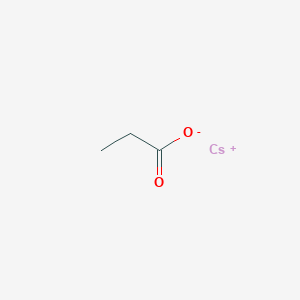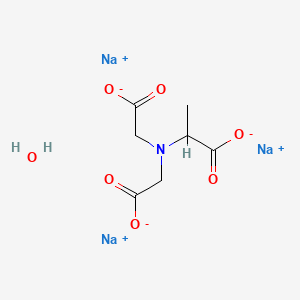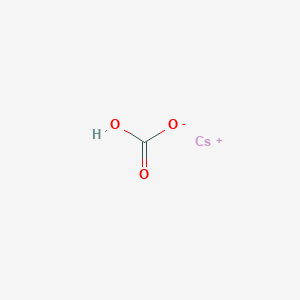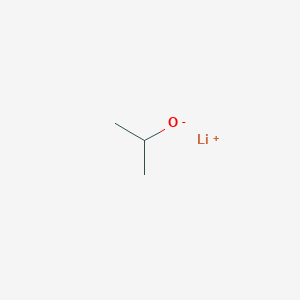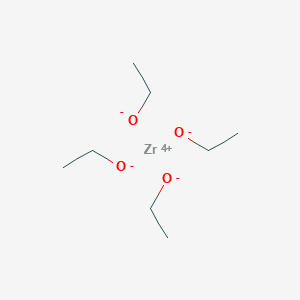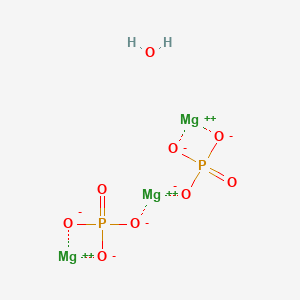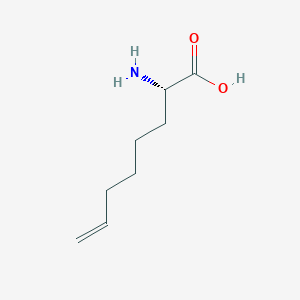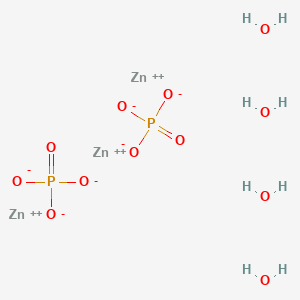
Zinc phosphate tetrahydrate
Übersicht
Beschreibung
Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It is a white crystalline solid that is widely used in various applications due to its unique properties. This compound is known for its excellent corrosion resistance, making it a popular choice in coatings and dental cements .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc phosphate tetrahydrate can be synthesized through hydrothermal crystallization from aqueous solutions at different temperatures. For instance, synthetic α- and β-Hopeite, two polymorphs of zinc phosphate tetrahydrates, have been synthesized at 20°C and 90°C, respectively . The reaction typically involves the combination of zinc salts (such as zinc chloride) with phosphate sources (such as potassium dihydrogen phosphate) in the presence of water .
Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc oxide or zinc chloride with phosphoric acid. The reaction is carried out in aqueous solutions, and the resulting product is then crystallized and dried to obtain the tetrahydrate form .
Analyse Chemischer Reaktionen
Types of Reactions: Zinc phosphate tetrahydrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form zinc hydroxide and phosphoric acid.
Dehydration: Upon heating, it can lose water molecules to form anhydrous zinc phosphate.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent.
Dehydration: Heating at elevated temperatures.
Major Products Formed:
Hydrolysis: Zinc hydroxide and phosphoric acid.
Dehydration: Anhydrous zinc phosphate.
Wissenschaftliche Forschungsanwendungen
Zinc phosphate tetrahydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a corrosion-resistant coating on metal surfaces and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biomedical applications, such as bone cements and dental materials.
Medicine: Utilized in dental cements for luting permanent metal and zirconium dioxide restorations.
Industry: Employed as a pigment in paints and coatings due to its excellent corrosion resistance.
Wirkmechanismus
The mechanism by which zinc phosphate tetrahydrate exerts its effects is primarily through its ability to form a protective layer on metal surfaces, preventing corrosion. This is achieved by the formation of a crystalline structure that acts as a barrier to corrosive agents . In biomedical applications, its biocompatibility and ability to form stable bonds with biological tissues make it an effective material for dental and bone cements .
Vergleich Mit ähnlichen Verbindungen
Hopeite (Zn₃(PO₄)₂·4H₂O): A natural form of zinc phosphate tetrahydrate.
Parahopeite (Zn₃(PO₄)₂·4H₂O): Another natural form with similar properties.
Tarbuttite (Zn₂(PO₄)(OH)): A hydrous zinc phosphate with similar applications.
Uniqueness: this compound is unique due to its excellent corrosion resistance and biocompatibility, making it suitable for a wide range of applications in both industrial and biomedical fields. Its ability to form stable crystalline structures and its versatility in various chemical reactions further enhance its utility .
Eigenschaften
IUPAC Name |
trizinc;diphosphate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDJAIKMJHJYAV-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8O12P2Zn3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226356 | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7543-51-3, 15491-18-6 | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007543513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hopeite (Zn3(PO4)2.4H2O) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015491186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinc phosphate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70226356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphoric acid, zinc salt (2:3), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC PHOSPHATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S8C1184Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


